molecular formula C8H12N2O B1205156 3-Aminotyramine CAS No. 81666-88-8

3-Aminotyramine

Cat. No. B1205156
CAS RN: 81666-88-8
M. Wt: 152.19 g/mol
InChI Key: TXORYVHZKLWJBK-UHFFFAOYSA-N
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Description

3-Aminotyramine is a compound that is derived from the amino acid tyrosine . It is a naturally occurring monoamine compound and trace amine . It is involved in many physiological processes and can influence a multitude of physiological mechanisms, exhibiting neuromodulatory properties as well as cardiovascular and immunological effects .


Synthesis Analysis

The synthesis of amines like 3-Aminotyramine involves various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .


Chemical Reactions Analysis

Amines like 3-Aminotyramine can undergo a variety of chemical reactions. These include reactions with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with carbonyl compounds to form imines .

Scientific Research Applications

Redox-Active Tyrosines in Enzymes

3-Aminotyrosine (NH2Y) has been instrumental in understanding the role of redox-active tyrosines in enzymes. It has been used in mechanistic studies, particularly in the context of ribonucleotide reductase (RNR) from Escherichia coli. The NH2Y probe, when incorporated into proteins, allows for detailed exploration of amino acid redox properties, contributing significantly to our understanding of enzymatic redox processes (Lee et al., 2018).

Poly(dopamine) Structure Elucidation

3-Aminotyramine, through its derivative 3-hydroxytyramine (dopamine), has been crucial in proposing new structures for poly(dopamine), a synthetic eumelanin with applications as an antifouling agent. The understanding of poly(dopamine) structure, including its formation and properties, has been greatly enhanced by insights gained from the study of its precursors, like 3-hydroxytyramine (Dreyer et al., 2012).

Biomarker of Inflammation and Stress

3-Nitrotyrosine (3NT), an amino acid related to 3-Aminotyramine, serves as a biomarker for inflammation, oxidative, and nitrosative stress. Its detection and quantification in human plasma or serum, as achieved through sandwich ELISA and other methods, provide valuable insights into various inflammatory diseases and conditions associated with stress at the cellular level (Sun et al., 2007).

Tumor Imaging

3-Iodo-L-alpha-methyltyrosine (3-IMT), another amino acid analogue, is used in tumor imaging. Its specific accumulation, mediated by amino acid transport systems, is enhanced by preloading with amino acids, indicating potential applications in improving tumor imaging techniques and diagnostics (Lahoutte et al., 2002).

Neuromodulatory Effects

3-Methoxytyramine (3-MT), a metabolite of dopamine and structurally related to 3-Aminotyramine, has been identified as a neuromodulator affecting movement control. Its independent behavioral effects, partially mediated by specific receptors, suggest a significant role in neuromodulation, advancing our understanding of dopaminergic transmission and related disorders (Sotnikova et al., 2010).

Safety And Hazards

3-Aminotyramine is considered hazardous. It is fatal if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-amino-4-(2-aminoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXORYVHZKLWJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231235
Record name 3-Aminotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotyramine

CAS RN

81666-88-8
Record name 3-Aminotyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081666888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminotyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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